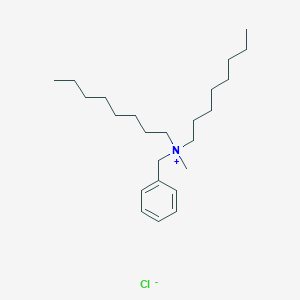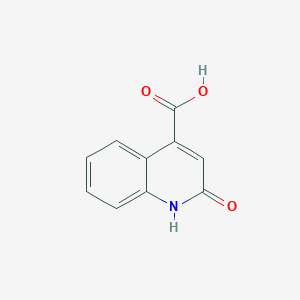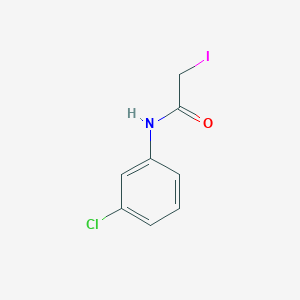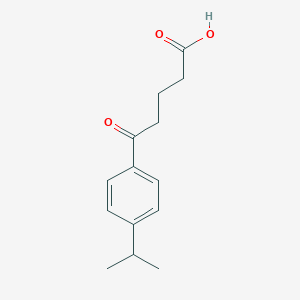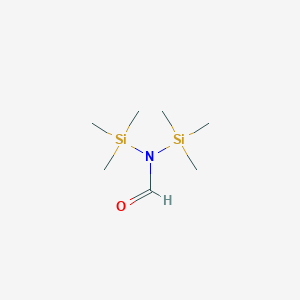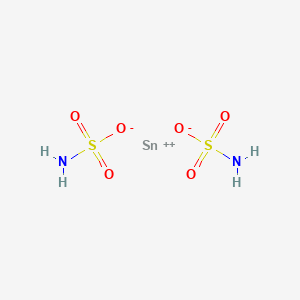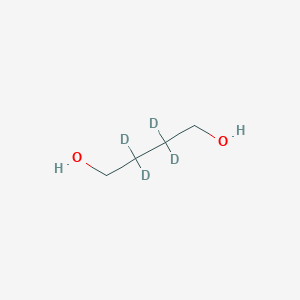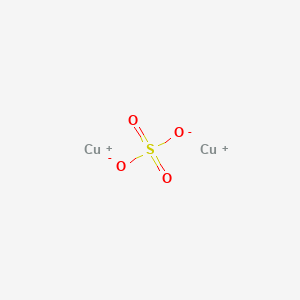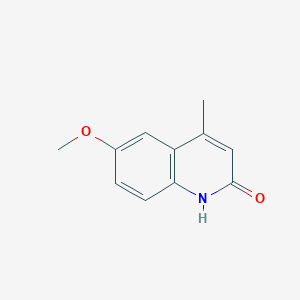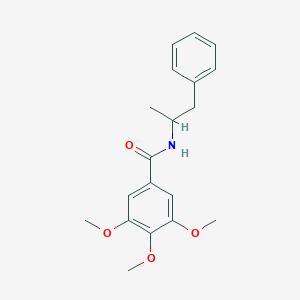![molecular formula C23H38OSi B106821 Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl- CAS No. 16729-20-7](/img/structure/B106821.png)
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-, also known as geranylgeranyltrimethylsilane (GGTMS), is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of isoprenoids, which are natural compounds that play essential roles in various biological processes.
Applications De Recherche Scientifique
Diamagnetic Susceptibility of Organo Silanes
- Study: "Untersuchungen über die diamagnetische Suszeptibilität einiger Organo (imino-oxy)silane" investigated the diamagnetic susceptibilities of certain organo silanes, including those with Si−O bonds (Goel, Singh, & Mehrotra, 1976).
Synthesis of α-Siloxy-α-Alkoxycarbonyl Amides
- Study: Research on the synthesis of α-siloxy-α-alkoxycarbonyl amides using carbamoylsilane and α-ketoesters highlighted the potential of silane compounds in organic synthesis (Li, Liu, & Chen, 2015).
Use in Forming Carboxamides
- Study: "An effective method for the synthesis of carboxamides" discussed using tetrakis(pyridin-2-yloxy)silane as a mild dehydrating reagent for forming various carboxamides (Tozawa, Yamane, & Mukaiyama, 2005).
Application in Electrochemistry
- Study: "Novel silane compounds as electrolyte solvents for Li-ion batteries" showed that certain silane compounds could be used as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating their potential in electrochemistry (Amine et al., 2006).
Chemisorption on Silica Surface
- Study: "Chemisorption of trimethylpseudohalo-silanes on the surface of silica" explored the chemisorption properties of trimethyl-substituted silanes on silica surfaces, which is significant in surface chemistry (Varvarin et al., 1986).
Hydrosilylation of Alkynes
- Study: "Hydrosilylation of Alkynes Mediated by N-Heterocyclic Carbene Platinum(0) Complexes" examined the catalytic properties of silanes in the hydrosilylation of alkynes, an important reaction in organic chemistry (Bo et al., 2006).
Polymerization and Material Science
- Study: "Anionic Ring-Opening Polymerization of Trimethylsiloxy-Substituted 1-Oxa-2,5-disilacyclopentanes" discussed the synthesis of polymers from silane compounds, showing their role in material science and polymer chemistry (Ziatdinov, Cai, & Weber, 2002).
Propriétés
Numéro CAS |
16729-20-7 |
|---|---|
Nom du produit |
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl- |
Formule moléculaire |
C23H38OSi |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
[(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trienoxy]-trimethylsilane |
InChI |
InChI=1S/C23H38OSi/c1-19(11-9-12-20(2)16-18-24-25(6,7)8)14-15-22-21(3)13-10-17-23(22,4)5/h9,11-15H,10,16-18H2,1-8H3/b11-9+,19-14+,20-12+,22-15+ |
Clé InChI |
BRQULYFCMPMQFL-JYWHSYTOSA-N |
SMILES isomérique |
CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO[Si](C)(C)C)(C)C |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO[Si](C)(C)C)(C)C |
SMILES canonique |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO[Si](C)(C)C)(C)C |
Synonymes |
3,7-Dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-1-[(trimethylsilyl)oxy]-3,5,7-nonatriene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



